molecular formula C6H11Na2O9P B8082932 d-Fructose, 1-(dihydrogen phosphate), disodium salt

d-Fructose, 1-(dihydrogen phosphate), disodium salt

Cat. No.: B8082932
M. Wt: 304.10 g/mol
InChI Key: ZYSSXCYTFUGJNK-ABICQQBESA-N
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Description

d-Fructose, 1-(dihydrogen phosphate), disodium salt is a chemical compound with the molecular formula C6H11Na2O9P. It is a derivative of fructose, a naturally occurring sugar, where the first carbon atom is phosphorylated. This compound is commonly used in biochemical research and various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Fructose, 1-(dihydrogen phosphate), disodium salt typically involves the phosphorylation of d-fructose. One common method is the reaction of d-fructose with phosphoric acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective phosphorylation at the first carbon atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where d-fructose is reacted with phosphoric acid and sodium hydroxide. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

d-Fructose, 1-(dihydrogen phosphate), disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form d-fructose-1,6-bisphosphate.

    Reduction: It can be reduced to form d-fructose.

    Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used to replace the phosphate group under acidic or basic conditions.

Major Products

    Oxidation: d-Fructose-1,6-bisphosphate.

    Reduction: d-Fructose.

    Substitution: Various substituted fructose derivatives depending on the nucleophile used.

Scientific Research Applications

d-Fructose, 1-(dihydrogen phosphate), disodium salt has numerous applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in metabolic studies, particularly in the glycolytic pathway.

    Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent.

    Industry: It is used in the production of various biochemical products and as an additive in food and pharmaceutical industries.

Mechanism of Action

The mechanism of action of d-Fructose, 1-(dihydrogen phosphate), disodium salt involves its role as an intermediate in the glycolytic pathway. It is phosphorylated to form d-fructose-1,6-bisphosphate, which is then further metabolized to produce energy in the form of ATP. The compound interacts with various enzymes, including fructokinase and aldolase, to facilitate these metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    d-Fructose-1,6-bisphosphate: A similar compound with an additional phosphate group at the sixth carbon atom.

    d-Glucose-1-phosphate: A phosphorylated glucose derivative.

    d-Mannose-1-phosphate: A phosphorylated mannose derivative.

Uniqueness

d-Fructose, 1-(dihydrogen phosphate), disodium salt is unique due to its specific phosphorylation at the first carbon atom, which gives it distinct biochemical properties compared to other phosphorylated sugars. Its role in the glycolytic pathway and its applications in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

disodium;(2R,3S,4S)-1,2-dihydroxy-5-oxo-6-phosphonooxyhexane-3,4-diolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8H,1-2H2,(H2,12,13,14);;/q-2;2*+1/t3-,5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSSXCYTFUGJNK-ABICQQBESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221897
Record name d-Fructose, 1-(dihydrogen phosphate), disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71662-09-4
Record name d-Fructose, 1-(dihydrogen phosphate), disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071662094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Fructose, 1-(dihydrogen phosphate), disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Fructose, 1-(dihydrogen phosphate), disodium salt
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